8-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
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Overview
Description
8-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is a heterocyclic compound that contains both pyridine and pyrazine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of fluorinated pyridine derivatives with hydrazine or its derivatives, followed by cyclization to form the desired pyrazine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into tetrahydropyrido derivatives.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
8-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent in various diseases.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials
Mechanism of Action
The mechanism of action of 8-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Known for its high anti-tumor activity.
Pyrrolopyrazine derivatives: Exhibits various biological activities such as antimicrobial, anti-inflammatory, and kinase inhibitory properties.
Uniqueness: 8-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine is unique due to the presence of the fluorine atom, which can significantly alter its chemical properties and biological activities. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets, making it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C7H8FN3 |
---|---|
Molecular Weight |
153.16 g/mol |
IUPAC Name |
8-fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C7H8FN3/c8-5-1-2-10-7-6(5)9-3-4-11-7/h1-2,9H,3-4H2,(H,10,11) |
InChI Key |
UMWTTXNNSJFCFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NC=CC(=C2N1)F |
Origin of Product |
United States |
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